R-Etodolac - 87226-41-3

R-Etodolac

Catalog Number: EVT-371475
CAS Number: 87226-41-3
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R-etodolac is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac [, , , ]. Unlike its S-enantiomer, R-etodolac lacks cyclooxygenase (COX) inhibitory activity [, , , , , , , , , , ]. This unique characteristic makes it a valuable tool in scientific research, especially in understanding COX-independent mechanisms of action and exploring potential therapeutic applications beyond inflammation.

S-Etodolac

Relevance: S-Etodolac is structurally identical to R-Etodolac, differing only in the spatial arrangement of atoms around a single chiral center. Despite this minor difference, S-etodolac exhibits distinct pharmacological properties, highlighting the importance of stereochemistry in drug activity. Notably, S-etodolac possesses the COX inhibitory activity absent in R-Etodolac [, , ].

Racemic Etodolac (Lodine®)

Relevance: Racemic etodolac comprises both R-Etodolac and S-etodolac, contributing to its overall pharmacological profile. The anti-inflammatory effects primarily arise from S-etodolac, while R-Etodolac, despite lacking COX inhibition, might contribute to the lower gastrointestinal toxicity observed with the racemic mixture compared to S-etodolac alone [, , ].

SDX-308 (CEP-18082)

Compound Description: SDX-308 (CEP-18082) is a novel indole-pyran analog of etodolac with significantly greater in vitro cytotoxicity against multiple myeloma (MM) cell lines and patient-derived MM cells compared to both R-etodolac and racemic etodolac [, ]. SDX-308 induces apoptosis in MM cells, inhibits the Wnt/β-catenin signaling pathway, and overcomes drug resistance mechanisms, including those mediated by interleukin-6 (IL-6), insulin-like growth factor-1 (IGF-1), and bone marrow stromal cells (BMSCs).

Relevance: As a structural analog of R-Etodolac, SDX-308 shares its core indole-pyran structure but with modifications that confer enhanced potency against MM cells. This suggests that structural modifications to R-Etodolac can significantly enhance its anti-cancer activity [].

SDX-101

Relevance: SDX-101 is synonymous with R-Etodolac and is used interchangeably in research literature [, , , ]. This highlights the growing interest in R-Etodolac as a potential therapeutic agent beyond its traditional use as part of racemic etodolac.

Flurbiprofen

Relevance: While not structurally related to R-Etodolac, flurbiprofen serves as a comparative example of another chiral NSAID where the R-enantiomer, like R-Etodolac, demonstrates a reduced tendency to exacerbate colitis in a rat model []. This supports the notion that the R-enantiomers of certain NSAIDs might possess distinct and potentially beneficial pharmacological properties compared to their S-counterparts.

Classification

(R)-Etodolac falls under the category of small molecules and is classified as an NSAID. Its therapeutic effects are attributed to its ability to inhibit the synthesis of prostaglandins involved in inflammatory processes. It is marketed under various brand names, including Lodine .

Synthesis Analysis

The synthesis of (R)-Etodolac can be achieved through several methods, with one notable process involving the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate. This reaction occurs in an aromatic solvent, typically toluene, at temperatures ranging from -20°C to +50°C. A concentrated mineral acid, such as sulfuric acid, is used as a catalyst in a molar ratio between 0.5 and 5 relative to 7-ethyl-tryptophol .

Detailed Synthesis Steps

  1. Initial Reaction: The reactants are combined in a reaction flask equipped with a thermometer and stirred under controlled temperature conditions.
  2. Hydrolysis: Following the initial reaction, hydrolysis is performed to convert the intermediate product into (R)-Etodolac.
  3. Purification: The crude product undergoes crystallization and filtration to yield purified (R)-Etodolac with high purity levels.
Molecular Structure Analysis

(R)-Etodolac has a molecular formula of C17H21NO3C_{17}H_{21}NO_3 and a molecular weight of approximately 287.35 g/mol. The structure features a diethyl-substituted tetrahydropyrano indole core, which contributes to its biological activity.

Structural Characteristics

  • Chirality: The compound has a chiral center at the carbon atom adjacent to the nitrogen in the indole structure.
  • Functional Groups: It contains an acetic acid moiety that plays a crucial role in its anti-inflammatory activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformational dynamics .

Chemical Reactions Analysis

(R)-Etodolac participates in various chemical reactions primarily related to its role as an NSAID. Key reactions include:

  • Cyclooxygenase Inhibition: The primary reaction involves binding to cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid into prostaglandins.
  • Metabolism: In vivo, etodolac undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted primarily through renal pathways .

Technical Parameters

Mechanism of Action

The mechanism by which (R)-Etodolac exerts its therapeutic effects involves:

  1. Inhibition of Cyclooxygenase Enzymes: By binding to cyclooxygenase-2 preferentially, it reduces the synthesis of inflammatory mediators such as prostaglandins.
  2. Central Action on Hypothalamus: This may lead to peripheral vasodilation and increased blood flow, facilitating heat loss and contributing to its antipyretic effect.

Data indicate that over 80% of etodolac is bioavailable when administered orally, highlighting its effective absorption and distribution within the body .

Physical and Chemical Properties Analysis

(R)-Etodolac exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges between 103°C and 105°C.
  • Stability: Both enantiomers are stable under physiological conditions without evidence of racemization.

These properties are crucial for its formulation into pharmaceutical preparations .

Applications

(R)-Etodolac is primarily used in clinical settings for:

  • Pain Management: Effective for acute pain relief.
  • Anti-inflammatory Treatment: Used extensively for managing chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.

Research continues into novel derivatives of etodolac that may enhance its efficacy or reduce side effects associated with traditional NSAIDs .

Properties

CAS Number

87226-41-3

Product Name

(R)-Etodolac

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1

InChI Key

NNYBQONXHNTVIJ-QGZVFWFLSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Synonyms

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid; (-)-(R)-Etodolac; (-)-Etodolac; (-)-Etodolic Acid; R-Etodolac; RAK 593; SDX 101;

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.